molecular formula C5H2Cl2N2O B460487 4,6-Dichloropyrimidine-5-carbaldehyde CAS No. 5305-40-8

4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No. B460487
CAS RN: 5305-40-8
M. Wt: 176.99g/mol
InChI Key: XQSJHQXYQAUDFC-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-carboxaldehyde is a light yellow crystalline solid . It is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .


Synthesis Analysis

The compound is used in various chemical reactions. For instance, it is involved in a sequence of reactions of S_NAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Several conditions were tested—including changes in solvents, bases, and heating sources— to find the best reaction conditions for the synthesis of pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyrimidine-5-carboxaldehyde is characterized by its dichloro and pyrimidine functional groups . The empirical formula is C5H2Cl2N2O and the molecular weight is 176.99 .


Chemical Reactions Analysis

The compound undergoes aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .


Physical And Chemical Properties Analysis

4,6-Dichloropyrimidine-5-carboxaldehyde is a light yellow crystalline solid . It is incompatible with strong oxidizing agents and strong acids . It should be stored in a cool place .

Scientific Research Applications

1. Aromatic Nucleophilic Substitution Reactions

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes .
  • Methods of Application: The reactions occur under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
  • Results: This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

2. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

3. Synthesis of Disubstituted Pyrimidines

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used as a starting reagent for the synthesis of disubstituted pyrimidines .
  • Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .

4. Synthesis of N-substituted Azacalix Pyrimidines

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in the synthesis of N-substituted azacalix pyrimidines .

5. Biarylpyrimidine Synthesis

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

6. Synthesis of Amino Acid and Peptide Analogues

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

4. Synthesis of N-substituted Azacalix Pyrimidines

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in the synthesis of N-substituted azacalix pyrimidines .

5. Biarylpyrimidine Synthesis

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

6. Synthesis of Amino Acid and Peptide Analogues

  • Application Summary: 4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

properties

IUPAC Name

4,6-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSJHQXYQAUDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356108
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrimidine-5-carbaldehyde

CAS RN

5305-40-8
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Charge DMF (8.9 mL, 1.3 eq) in a round bottom flask and cool to 0° C. Add POCl3 (32.6 mL, 4.0 eq) to the reaction drop wise at 0° C. Stir the reaction mass at 0° C. for 1 h. Charge 4,6-dihydroxy pyrimidine (10.0 g, 1.0 eq) to the reaction mass and allowed it to come to room temperature slowly. Reflux the reaction mass for 4 h and monitor the reaction by TLC (10% acetone in DCM). Concentrate the reaction mass under vacuum and pour the concentrated reaction mass over crushed ice. Extract the product with diethyl ether and wash with saturated aq. sodium chloride. Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to get pale yellow solid as product (6.2 g, 40%).
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
127
Citations
J Quiroga, J Trilleras, B Insuasty, R Abonia… - Tetrahedron …, 2008 - Elsevier
The microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines 4 in the reaction of N 4 -substituted-2,4-diamino-6-chloro-5-carbaldehydes 3 with hydrazine is described here. …
Number of citations: 60 www.sciencedirect.com
J Clark, MS Shahhet, D Korakas… - Journal of heterocyclic …, 1993 - Wiley Online Library
Several thieno[2,3‐d]pyrimidines have been prepared by intramolecular cyclisation of 6‐(substituted methylthio)‐5‐pyrimidinecarbaldehyde and carbonitrile intermediates derived from …
Number of citations: 69 onlinelibrary.wiley.com
SG Ryazanov, SI Selivanov, DV Dar'in… - Russian journal of …, 2008 - Springer
Cyclocondensation of α-acylacetamidine with 2-methylsulfanyl-4,6-dichloropyrimidine-5-carbaldehyde proceeds chemo- and regioselectively involving replacement by the α-carbon of …
Number of citations: 9 link.springer.com
S Smeets, CV Asokan, F Motmans… - Journal of Organic …, 2000 - academia.edu
The ortho-substituted and ortho, ortho′-disubstituted tetraarylporphyrins have been subject of intensive research. In general, sterically encumbered porphyrins have served as useful …
Number of citations: 34 www.academia.edu
OY Bakulina, AY Ivanov, DV Dar'in… - Mendeleev …, 2014 - infona.pl
The reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to pyrido[2,3-d]pyrimidine which reacts with ethyl 3,3-diaminoacrylate to give pyrimido[…
Number of citations: 9 www.infona.pl
AN Zinchenko, LV Muzychka, II Biletskii… - Chemistry of Heterocyclic …, 2017 - Springer
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for …
Number of citations: 10 link.springer.com
S Tumkevicius, M Dailide - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Synthetic routes for the preparation of methyl 2‐amino‐4‐methoxythieno[2,3‐d]pyrimidine‐6‐carboxylate (4) ‐ useful intermediate for lipophilic and classical antifolates from 2‐amino‐4,…
Number of citations: 14 onlinelibrary.wiley.com
M Nikpour, N Hasanzadeh - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
Reaction of 4,6‐dichloropyrimidine‐5‐carbaldehyde with amines in chloroform gave 4‐(substitutedamino)‐6‐chloro‐pyrimidine‐5‐carbaldehydes derivatives at low temperature. …
Number of citations: 1 onlinelibrary.wiley.com
J Clark, B Parvizi, IW Southon - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Treatment of 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes (4) with boiling water or dilute acetic or hydrochloric acid gave corresponding 3-dialkylamino-3-iminopropiononitriles (…
Number of citations: 0 pubs.rsc.org
J Trilleras, A Pérez-Gamboa, J Quiroga - Molbank, 2022 - mdpi.com
We report the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are …
Number of citations: 6 www.mdpi.com

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